2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine
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Overview
Description
2-(Difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a difluoromethylsulfanyl group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Difluoromethylsulfanyl Group: This step can be achieved using difluoromethylthiolating agents such as difluoromethylthiol chloride (ClCF2H) under basic conditions.
Addition of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where the pyrimidine derivative is coupled with styrene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of difluoromethylsulfoxide or difluoromethylsulfone derivatives.
Reduction: Formation of 2-(difluoromethylsulfanyl)-4-(2-phenylethyl)pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use as a probe in biochemical studies due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, while the phenylethenyl group can facilitate interactions with aromatic binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethylsulfanyl)isoindole-1,3-dione
- Difluoromethylthioacetic acid
- Thiophenyl substituted pyrimidine derivatives
Uniqueness
2-(Difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The difluoromethylsulfanyl group provides enhanced stability and lipophilicity, while the phenylethenyl group offers potential for π-π interactions and other aromatic interactions.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2S/c14-12(15)18-13-16-9-8-11(17-13)7-6-10-4-2-1-3-5-10/h1-9,12H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUUEVENIXHEJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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